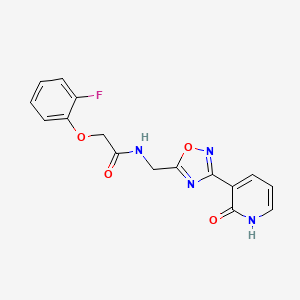
2-(2-fluorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel N-substituted acetamide derivatives involves multi-step chemical reactions starting with readily available starting materials. In the first paper, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides utilized 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. The process was followed by a series of reactions, including the formation of dihydropyrimidin derivatives, which were then linked to a phenoxyacetamide moiety. The structures of the synthesized compounds were confirmed using 1H NMR, IR, mass spectrum, and elemental analyses .
In the second paper, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide began with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate was then converted into a carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol. The final step involved the reaction of this intermediate with various N-aralkyl/aryl substituted 2-bromoacetamides to produce the target compounds. The structures were elucidated using 1H-NMR, IR, and mass spectral data .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in both studies were characterized using spectroscopic techniques. The 1H NMR spectra provided insights into the hydrogen environments within the molecules, indicating the successful incorporation of the desired functional groups. IR spectroscopy was used to identify characteristic functional group vibrations, confirming the presence of acetamide, oxadiazole, and other relevant moieties. Mass spectrometry offered molecular weight confirmation and supported the proposed structures .
Chemical Reactions Analysis
The chemical reactions employed in these studies were designed to build complex molecules with potential biological activity. The reactions involved nucleophilic substitutions, condensations, and cyclization steps. The use of a weak base and polar aprotic solvent in the second study suggests that the reaction conditions were carefully optimized to facilitate the formation of the oxadiazole ring and subsequent thioether linkage . The first study does not detail the reaction conditions but indicates that the synthesis pathway was effective in producing compounds with herbicidal activity .
Physical and Chemical Properties Analysis
While the abstracts do not provide detailed information on the physical and chemical properties of the synthesized compounds, the biological activity assays suggest that these properties were conducive to herbicidal and antibacterial activities. The compounds in the first study exhibited herbicidal activities against dicotyledonous weeds, which implies that they possess the necessary stability and solubility to be taken up by plants and exert their effects. The second study's compounds showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating that they have the appropriate lipophilicity and molecular recognition features to interact with bacterial cells .
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A study by Panchal et al. (2020) explored the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1) for the treatment of small lung cancer. These compounds, including variants of 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl) -1,3,4-oxadiazol-2-yl)acetamide and N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide, demonstrated significant inhibition of cell growth, comparable to the standard Bevacizumab in certain cases (Panchal, Rajput, & Patel, 2020).
NMR Study of Novel Derivatives
In 2012, Li Ying-jun conducted an NMR study on a novel compound closely related to the target molecule, N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide, and analyzed its structural properties using 2D NMR techniques (Li Ying-jun, 2012).
Synthesis and Biological Assessment of Triazolo-Pyridine Derivatives
A 2019 research by Karpina et al. discussed the synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including a diverse set of acetamides with an 1,2,4-oxadiazole cycle. These compounds were synthesized and evaluated for their pharmacological activity, offering insights into functionalized triazolo-pyridine derivatives (Karpina et al., 2019).
Chemotherapeutic Agents
Kaya et al. (2017) designed and synthesized a series of 1,3,4-Oxadiazole derivatives, including compounds like N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide, and evaluated them as potential chemotherapeutic agents. These compounds were tested for antimicrobial activity and screened for antiproliferative activity against human tumor cell lines, showing significant results (Kaya et al., 2017).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4/c17-11-5-1-2-6-12(11)24-9-13(22)19-8-14-20-15(21-25-14)10-4-3-7-18-16(10)23/h1-7H,8-9H2,(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJQOUVPDYUZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)


![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)
![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3011146.png)

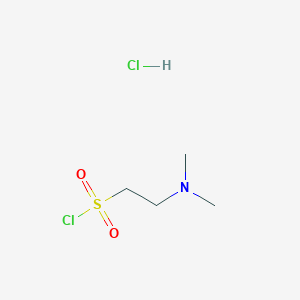
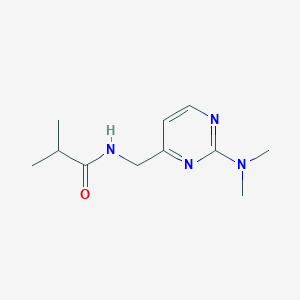
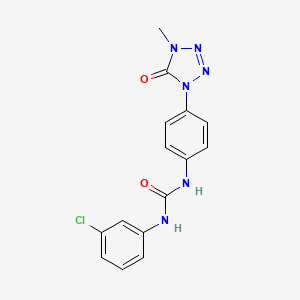
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)
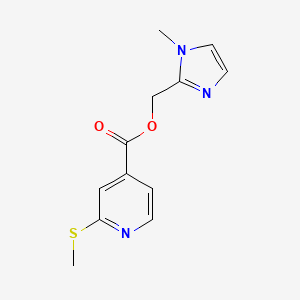
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)